2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethanone
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Overview
Description
2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethanone is a complex organic compound that features a combination of pyrrole, tetrahydropyran, pyridine, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the individual moieties, followed by their sequential coupling under controlled conditions. For instance, the pyrrole and tetrahydropyran units can be synthesized separately and then linked using a suitable coupling reagent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to facilitate the efficient synthesis of the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others[][2].
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations[2][2].
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups[2][2].
Scientific Research Applications
2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethanone has several scientific research applications:
Mechanism of Action
The mechanism by which 2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethanone: shares structural similarities with other compounds that contain pyrrole, tetrahydropyran, pyridine, and piperazine moieties.
1-(Tetrahydro-2H-pyran-4-yl)ethanone: This compound is similar in structure but lacks the pyrrole and piperazine units.
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester: This compound contains a tetrahydropyran unit but differs in the presence of a pyrazole and boronic acid ester.
Properties
Molecular Formula |
C21H25F3N4O2 |
---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
2-(4-pyrrol-1-yloxan-4-yl)-1-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C21H25F3N4O2/c22-21(23,24)17-3-4-18(25-16-17)26-9-11-27(12-10-26)19(29)15-20(5-13-30-14-6-20)28-7-1-2-8-28/h1-4,7-8,16H,5-6,9-15H2 |
InChI Key |
ILZGDIGMLUBSSA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CC(=O)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)N4C=CC=C4 |
Origin of Product |
United States |
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